1-(AZEPAN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE
Overview
Description
1-(AZEPAN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE is a complex organic compound that features both azepane and morpholine functional groups
Preparation Methods
The synthesis of 1-(AZEPAN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the azepane and morpholine intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling reactions to form the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(AZEPAN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out in solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
1-(AZEPAN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(AZEPAN-1-YL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPAN-1-ONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(AZEPAN-1-YL)-4-CHLOROPHTHALAZINE and 1-(AZEPAN-1-YL)-2-(4-BROMOPHENYL)ETHAN-1-ONE share structural similarities.
Uniqueness: The presence of both azepane and morpholine groups in this compound makes it unique, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1-(azepan-1-yl)-3-(4-morpholin-4-ylsulfonylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c22-19(20-11-3-1-2-4-12-20)10-7-17-5-8-18(9-6-17)26(23,24)21-13-15-25-16-14-21/h5-6,8-9H,1-4,7,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGVNHYGOTVAAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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